3-(3-Tritylimidazol-4-yl)propanal

Catalog No.
S1482443
CAS No.
186096-23-1
M.F
C25H22N2O
M. Wt
366.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Tritylimidazol-4-yl)propanal

CAS Number

186096-23-1

Product Name

3-(3-Tritylimidazol-4-yl)propanal

IUPAC Name

3-(3-tritylimidazol-4-yl)propanal

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C25H22N2O/c28-18-10-17-24-19-26-20-27(24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2

InChI Key

OADMTLRGVCYWJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC=O

Synonyms

1-(Triphenylmethyl)-1H-imidazole-5-propanal;

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC=O
  • This compound is likely an organic molecule containing an aldehyde functional group (CHO) attached to a three-carbon chain. The chain is further linked to a trityl group (three phenyl rings connected to a central carbon) substituted on an imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms).

Origin and Significance

  • Information regarding the natural occurrence or specific synthesis of 3-(3-Tritylimidazol-4-yl)propanal is currently unavailable. However, imidazole derivatives are prevalent in nature, found in essential biomolecules like histidine (an amino acid) and histamine (a neurotransmitter) []. Trityl groups are often used in organic synthesis as protecting groups for alcohols and amines []. It's possible 3-(3-Tritylimidazol-4-yl)propanal could be an intermediate or byproduct in a synthetic route targeting other imidazole-based molecules.

Molecular Structure Analysis

  • Key features: The structure combines an aldehyde functionality (known for its reactivity) with a bulky trityl group (potentially affecting reactivity and solubility) attached to an aromatic imidazole ring (which can participate in hydrogen bonding and act as a base).

  • Notable aspects: The presence of the electron-donating trityl group might influence the electronic properties of the imidazole ring, potentially affecting its reactivity compared to unsubstituted imidazole.


Chemical Reactions Analysis

    • Aldehyde reactions: The aldehyde group can undergo various reactions, including:
      • Aldol condensation with another aldehyde or ketone to form a β-hydroxycarbonyl compound [].
      • Reduction to a primary alcohol using reducing agents like sodium borohydride.
      • Oxidation to a carboxylic acid using oxidizing agents like chromic acid.
    • Imidazole ring reactions: The imidazole ring can participate in reactions like:
      • Acid-base reactions due to its basic nitrogen atoms.
      • Nucleophilic substitution reactions, where the leaving group attached to the ring is replaced by another nucleophile.

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, solubility, etc., for 3-(3-Tritylimidazol-4-yl)propanal is unavailable. However, some general predictions can be made:
    • The presence of the bulky trityl group might decrease solubility in water but increase solubility in organic solvents.
    • The aldehyde group can participate in hydrogen bonding, potentially influencing melting and boiling points.
  • Since the specific function of 3-(3-Tritylimidazol-4-yl)propanal is unknown, a mechanism of action cannot be established.
  • No data is available on the specific hazards associated with 3-(3-Tritylimidazol-4-yl)propanal. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or irritant materials.

XLogP3

4.5

Dates

Modify: 2023-08-15

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